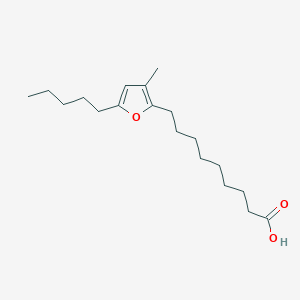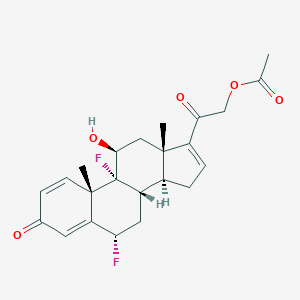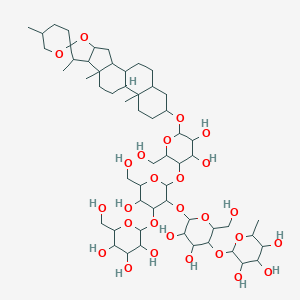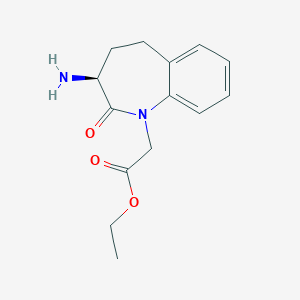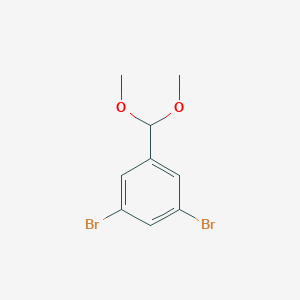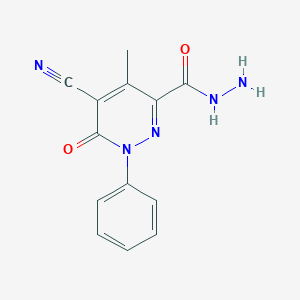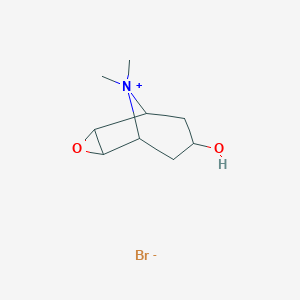
Scopine Methobromide
Vue d'ensemble
Description
Scopine Methobromide is an impurity of Tiotropium, which is a muscarinic receptor antagonist and bronchodilator .
Molecular Structure Analysis
The molecular formula of this compound is C9H16BrNO2, and its molecular weight is 250.13 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 250.13 g/mol and a molecular formula of C9H16BrNO2 . More specific properties such as solubility, stability, and structure can be found in specialized chemical databases .Applications De Recherche Scientifique
1. Application in Neuropsychopharmacology
Scopolamine hydrobromide, closely related to scopine methobromide, has been extensively used in neuropsychopharmacology. It serves as a standard drug for inducing symptoms that mimic cognitive deficits observed in aging humans and animals. Chronic administration of scopolamine hydrobromide impacts spatial working memory and influences the expression of hippocampal receptors related to learning, suggesting an interaction between cholinergic and glutamatergic receptors in the hippocampus (Doğuç et al., 2012).
2. Role in Investigating Attention Mechanisms
Studies have utilized scopolamine, a compound similar to this compound, to investigate the effects on visual attention in rats. These studies provide insights into the role of the central cholinergic system in attention, which could have implications for understanding attention-related disorders in humans (Jones & Higgins, 1995).
3. Use in Modeling Cognitive Impairment
Scopolamine hydrobromide has been employed as a model to study cholinergic cognitive impairment in rodents. This research aids in understanding the wide spectrum of behavioral effects of cholinergic antagonists and contributes to the development of pharmacological models for memory deficits, which is relevant to conditions like Alzheimer's disease (Klinkenberg & Blokland, 2011).
4. Contribution to Neuroprotective Research
Research involving scopine derivatives like scopolamine has explored neuroprotective strategies. For instance, the study of Ashwagandha leaf extract's role in countering scopolamine-induced changes in the brain provides valuable insights into potential therapeutic agents for neurodegenerative disorders (Konar et al., 2011).
Mécanisme D'action
Target of Action
Scopine Methobromide, a derivative of the tropane alkaloid family, primarily targets the GABA receptor , a key player in the regulation of the nervous system . This receptor is crucial for maintaining the balance of excitatory and inhibitory signals in the brain, thereby playing a significant role in neural communication and function .
Mode of Action
This compound operates by binding to the GABA receptor . This binding process is believed to enhance the levels of gamma-aminobutyric acid (GABA) in the brain . GABA is an inhibitory neurotransmitter known for its calming properties on the nervous system .
Biochemical Pathways
These pathways are involved in numerous neurological processes, including mood regulation, pain response, and sleep cycles .
Result of Action
The binding of this compound to the GABA receptor and the subsequent enhancement of GABA levels in the brain can lead to a calming effect on the nervous system . This could potentially account for the observed sedative and anxiolytic effects of this compound .
Action Environment
It is generally understood that factors such as ph, temperature, and the presence of other substances can affect the action, efficacy, and stability of a compound
Propriétés
IUPAC Name |
9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO2.BrH/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDFZBCJDLZSNH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20637998 | |
| Record name | 7-Hydroxy-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20637998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1508-46-9 | |
| Record name | BEA 2180 BR | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC120513 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxy-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20637998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




